molecular formula C5H9ClO3 B12987960 Ethyl 2-chloro-3-hydroxypropionate CAS No. 89181-28-2

Ethyl 2-chloro-3-hydroxypropionate

Cat. No.: B12987960
CAS No.: 89181-28-2
M. Wt: 152.57 g/mol
InChI Key: DKHCAMTWKGNZQO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-hydroxypropanoate is an organic compound with the molecular formula C5H9ClO3. It is a chlorinated ester that features both a hydroxyl group and a chloro group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 3-hydroxypropanoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-chloro-3-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-chloro-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-chloro-3-hydroxypropanoate is unique due to the presence of both a chloro and a hydroxyl group on the same molecule. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

89181-28-2

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

ethyl 2-chloro-3-hydroxypropanoate

InChI

InChI=1S/C5H9ClO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3

InChI Key

DKHCAMTWKGNZQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CO)Cl

Origin of Product

United States

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